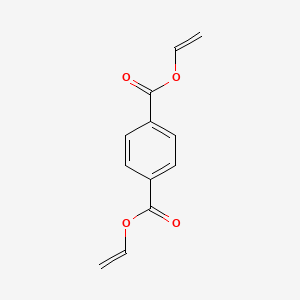

1,4-Benzenedicarboxylic acid, diethenyl ester

Overview

Description

1,4-Benzenedicarboxylic acid, diethyl ester , also known as diethyl terephthalate , is a chemical compound with the molecular formula C12H14O4 . It falls under the class of aromatic esters and is derived from terephthalic acid. The compound consists of two ethyl ester groups attached to the benzene ring, resulting in a symmetrical structure .

Molecular Structure Analysis

The molecular structure of diethyl terephthalate consists of a benzene ring with two carboxylic acid groups (COOH) replaced by ethyl ester groups (COOCH2CH3). The compound exhibits planar geometry due to the rigid nature of the benzene ring and the sp2 hybridization of carbon atoms .

Scientific Research Applications

Environmental Monitoring and Pollution Assessment

Phthalate esters, including 1,4-benzenedicarboxylic acid esters, are widely used as plasticizers in polymers. They are considered ubiquitous environmental pollutants due to their ability to easily migrate from products into the environment. Their presence in food, water, and air, and their classification as endocrine-disrupting compounds, necessitates the development of sensitive and selective methods for their determination in complex environmental matrices. Techniques such as gas chromatography and high-performance liquid chromatography, coupled with advanced sample preparation methodologies, are essential for the effective detection and quantification of these compounds in environmental samples (Farajzadeh, Sorouraddin, & Afshar Mogaddam, 2015).

Advanced Material Synthesis

The structural and reactivity studies of esters of benzenedicarboxylic acids, including 1,4-benzenedicarboxylic acid, under various conditions, provide valuable insights into the synthesis of novel materials. For example, the reaction of Zn(NO3)2 and 1,4-benzenedicarboxylic acid under specific conditions can lead to the formation of unique framework polymers with potential applications in catalysis, gas storage, and separation technologies (Williams, Blake, Hubberstey, & Schröder, 2005).

Analytical Chemistry and Spectroscopy

The study of gas-phase reactions of O2− with alkyl and aryl esters of benzenedicarboxylic acids, including 1,4-benzenedicarboxylic acid esters, helps in understanding the ionization and fragmentation processes of these compounds under negative-ion chemical ionization conditions. This knowledge is crucial for the development of analytical methods for the detection and quantification of these compounds in various samples (Stemmler, Diener, & Swift, 1994).

Energy Storage and Conductive Materials

Research into the use of 1,4-benzenedicarboxylic acid esters as dopants in conductive polymers such as polyaniline has shown promising results in improving the material's mechanical properties and conductivity. These modified conductive polymers have potential applications in energy storage devices, electronic devices, and sensors (Dufour, Rannou, Fedorko, Djurado, Travers, & Pron, 2001).

properties

IUPAC Name |

bis(ethenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXBXGHGYCSRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C1=CC=C(C=C1)C(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572141 | |

| Record name | Diethenyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Divinyl terephthalate | |

CAS RN |

13846-19-0 | |

| Record name | Diethenyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)

![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)

![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)